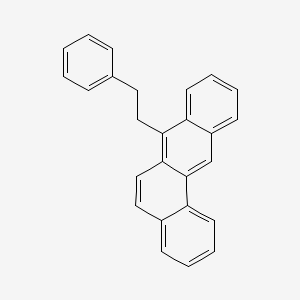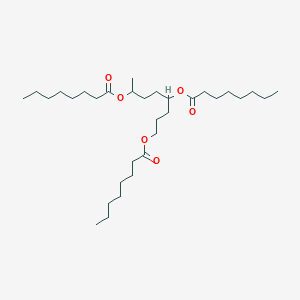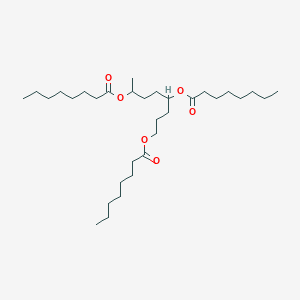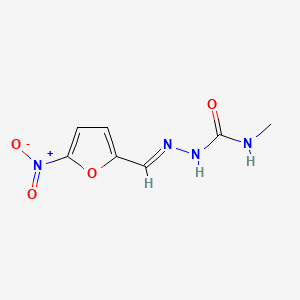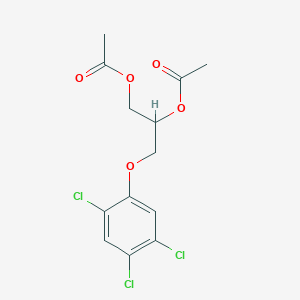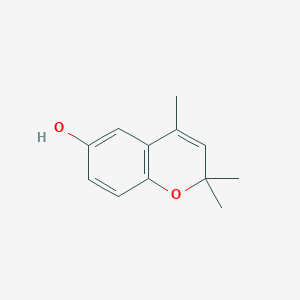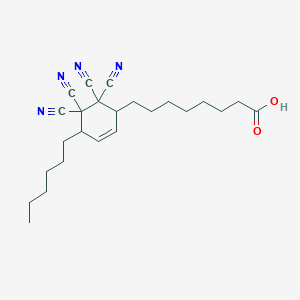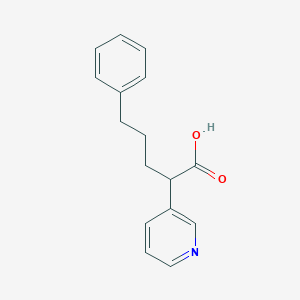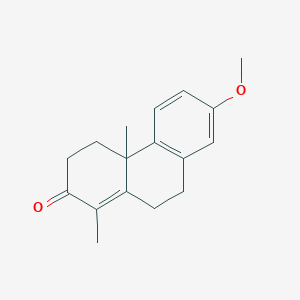
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors.
Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Dimethylation: Methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various phenanthrene derivatives.
Study of Aromaticity: Helps in understanding the aromatic nature and reactivity of polycyclic aromatic hydrocarbons.
Biology
Biological Activity: Potential studies on its biological activity, including anti-inflammatory or anticancer properties.
Medicine
Drug Development: Exploration as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without methoxy and dimethyl substitutions.
1-Methoxyphenanthrene: A similar compound with a single methoxy group.
1,4-Dimethylphenanthrene: A compound with two methyl groups but no methoxy group.
Properties
CAS No. |
13850-26-5 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
7-methoxy-1,4a-dimethyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C17H20O2/c1-11-14-6-4-12-10-13(19-3)5-7-15(12)17(14,2)9-8-16(11)18/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI Key |
QOECYSIXQCIRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C(C2(CCC1=O)C)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
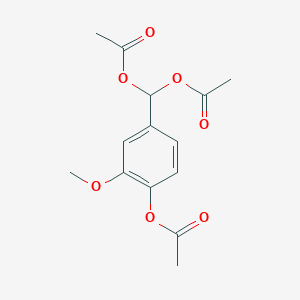
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
